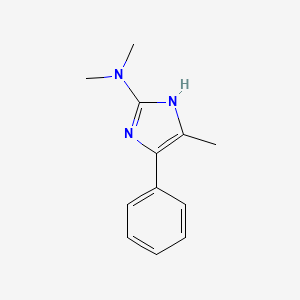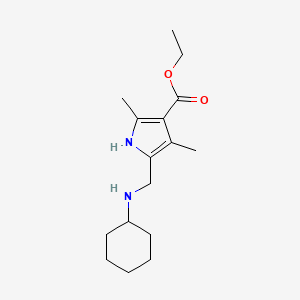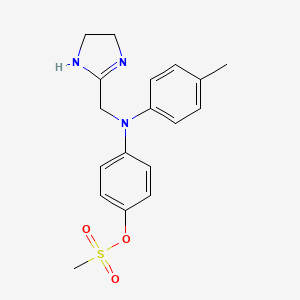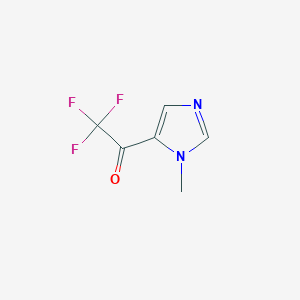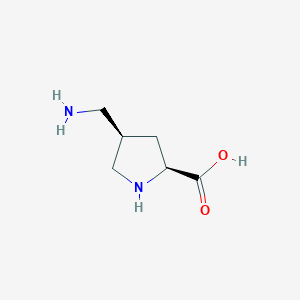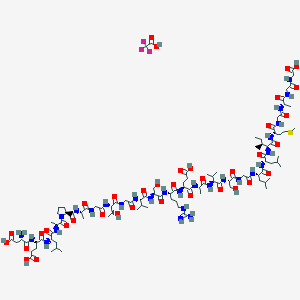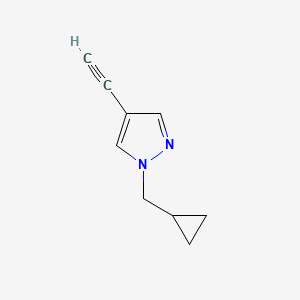
1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and an ethynyl group. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a cyclopropylmethyl-substituted hydrazine, followed by its reaction with an ethynyl-substituted carbonyl compound to form the pyrazole ring. Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and specific reaction conditions to facilitate the process .
Análisis De Reacciones Químicas
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups. Common reagents used in these reactions include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparación Con Compuestos Similares
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-(Cyclopropylmethyl)-3-ethynyl-1H-pyrazole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazole: The ethynyl group is replaced by a methyl group, affecting its reactivity and applications.
1-(Cyclopropylmethyl)-4-phenyl-1H-pyrazole: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-4-ethynylpyrazole |
InChI |
InChI=1S/C9H10N2/c1-2-8-5-10-11(6-8)7-9-3-4-9/h1,5-6,9H,3-4,7H2 |
Clave InChI |
QCOXMNIINWFTSG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN(N=C1)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


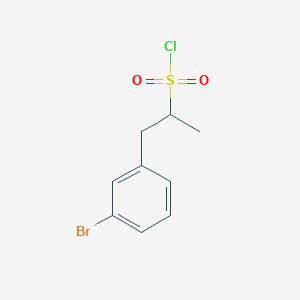
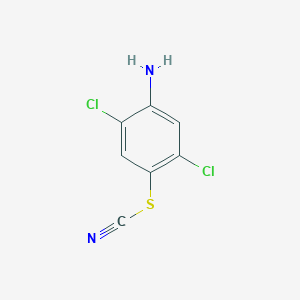
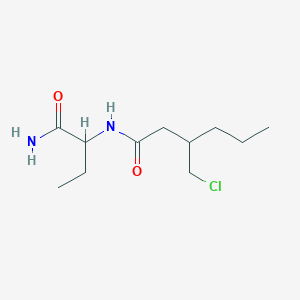
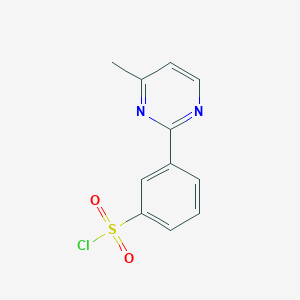
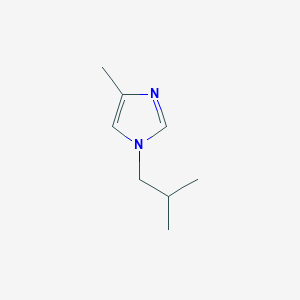
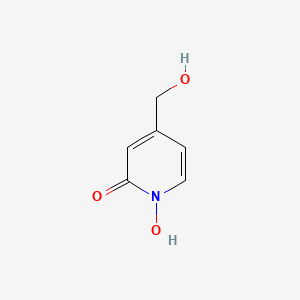
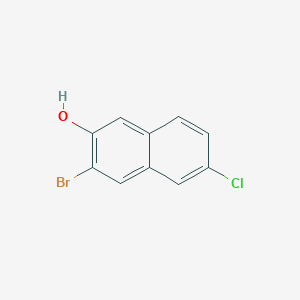
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
